molecular formula C16H18N2O3 B13003649 4-(Benzyloxy)-3-ethoxybenzohydrazide

4-(Benzyloxy)-3-ethoxybenzohydrazide

Cat. No.: B13003649
M. Wt: 286.33 g/mol
InChI Key: KKGMZDWJSLAWJW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzyloxy group and an ethoxy group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-ethoxybenzohydrazide typically involves the reaction of 4-(benzyloxy)-3-ethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Dissolve 4-(benzyloxy)-3-ethoxybenzoic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Benzohydrazone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzohydrazides depending on the reagents used.

Scientific Research Applications

4-(Benzyloxy)-3-ethoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be employed in studies investigating its biological activity, including antimicrobial or antioxidant properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzohydrazide
  • 4-(Benzyloxy)-3-methoxybenzohydrazide
  • 4-(Benzyloxy)-3-chlorobenzohydrazide

Uniqueness

4-(Benzyloxy)-3-ethoxybenzohydrazide is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other benzohydrazides, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

3-ethoxy-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C16H18N2O3/c1-2-20-15-10-13(16(19)18-17)8-9-14(15)21-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)

InChI Key

KKGMZDWJSLAWJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2

Origin of Product

United States

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